N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.54. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Chemical Reactions
The synthesis of complex organic molecules incorporating the benzothiazole and pyridinylmethyl piperidine motifs has been a subject of interest in the development of new chemical entities. For example, the alternative products in one-pot reactions involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone, highlighting the chemical versatility and potential for creating diverse molecular structures (Krauze et al., 2007).
Microbial Studies
Research into new pyridine derivatives has shown their preparation and evaluation for antimicrobial activities, emphasizing the importance of such compounds in developing new agents against bacterial and fungal infections. This includes the synthesis of 2-(p-aminophenylsulfonamido) substituted benzothiazoles and their derivatives, which have been screened for antibacterial and antifungal properties (Patel & Agravat, 2007).
Antimalarial and Antiviral Applications
Compounds incorporating the benzothiazol-2-ylthio motif have been investigated for their antimalarial activity, offering insights into their potential as therapeutic agents. This includes the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles, leading to a range of derivatives with evaluated in vitro antimalarial activity and ADMET properties (Fahim & Ismael, 2021).
Antipsychotic Agent Development
The compound's framework has been explored in the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents, where analogues were assessed for their affinity towards dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. This research contributes to understanding the structural requirements for antipsychotic activity and the development of new therapeutic agents (Norman et al., 1996).
Antituberculosis Activity
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized, demonstrating activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in addressing tuberculosis, a major global health challenge (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have shown promising activity againstStaphylococcus aureus .
Mode of Action
It’s worth noting that similar compounds have shown bactericidal activity against staphylococcus aureus .
Biochemical Pathways
Similar compounds have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Pharmacokinetics
Similar compounds have shown a favourable pharmacokinetic profile .
Result of Action
Similar compounds have shown promising activity against staphylococcus aureus, indicating potential antibacterial effects .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit significant activity against various bacterial strains . They interact with different enzymes and proteins, leading to their inhibitory effects .
Cellular Effects
Benzothiazole derivatives have been shown to exhibit variable activity against different types of cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-29(26,27)24-13-7-5-10-17(24)19(25)23(14-15-8-4-6-12-21-15)20-22-16-9-2-3-11-18(16)28-20/h2-4,6,8-9,11-12,17H,5,7,10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEUAOARQVKSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.